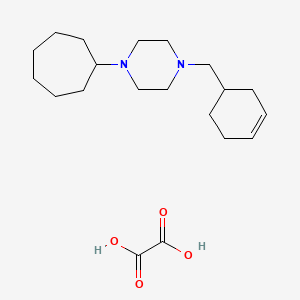![molecular formula C23H17N3O3S B4955582 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide, also known as BTA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 and has since been studied for its potential applications in cancer treatment, neurodegenerative diseases, and more.
Mécanisme D'action
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide works by binding to the ATP-binding domain of Hsp70, which is essential for the protein's function. By binding to this domain, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide prevents Hsp70 from interacting with its client proteins, which are necessary for cell survival and proliferation. This disruption of Hsp70 function ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide has also been studied for its effects on the nervous system. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide works by inhibiting the activity of Hsp70, which is overexpressed in these conditions and contributes to neuronal damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for Hsp70. Unlike other small molecule inhibitors, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide does not target other heat shock proteins or chaperones, which can complicate data interpretation. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide is its relatively low potency compared to other Hsp70 inhibitors. This can make it more difficult to achieve the desired effect in cell-based assays.
Orientations Futures
There are many potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide and its potential effects on other cellular pathways.
Méthodes De Synthèse
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step reaction process. The starting material is 2-aminobenzothiazole, which is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide works by targeting a specific protein called heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells. By inhibiting Hsp70, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide can induce cell death and prevent the growth of cancer cells.
Propriétés
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-15-9-11-17(23-25-19-7-2-3-8-21(19)30-23)14-20(15)24-22(27)12-10-16-5-4-6-18(13-16)26(28)29/h2-14H,1H3,(H,24,27)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHZYIRLAYQLU-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)

![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)